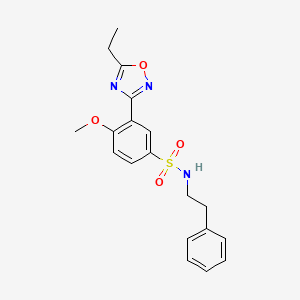
N-(naphthalen-1-yl)-1-(2-phenylacetyl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(naphthalen-1-yl)-1-(2-phenylacetyl)piperidine-4-carboxamide, also known as NPP, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in research. NPP is a piperidine-based compound that has been synthesized through various methods and has been found to have unique biochemical and physiological effects.
Wirkmechanismus
N-(naphthalen-1-yl)-1-(2-phenylacetyl)piperidine-4-carboxamide acts as a dopamine transporter inhibitor, which means that it prevents the reuptake of dopamine into presynaptic neurons, leading to increased levels of dopamine in the synapse. This mechanism is similar to that of cocaine and other stimulants. N-(naphthalen-1-yl)-1-(2-phenylacetyl)piperidine-4-carboxamide also acts as a sigma-1 receptor agonist, which leads to the modulation of various physiological functions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(naphthalen-1-yl)-1-(2-phenylacetyl)piperidine-4-carboxamide have been studied extensively in vitro and in vivo. In vitro studies have shown that N-(naphthalen-1-yl)-1-(2-phenylacetyl)piperidine-4-carboxamide increases dopamine levels in the synapse and modulates the activity of the sigma-1 receptor. In vivo studies have shown that N-(naphthalen-1-yl)-1-(2-phenylacetyl)piperidine-4-carboxamide has potential therapeutic effects in various neurological and psychiatric disorders, including depression, anxiety, and addiction.
Vorteile Und Einschränkungen Für Laborexperimente
N-(naphthalen-1-yl)-1-(2-phenylacetyl)piperidine-4-carboxamide has several advantages for lab experiments, including its ability to modulate dopamine levels and its affinity for the sigma-1 receptor. However, there are also limitations to using N-(naphthalen-1-yl)-1-(2-phenylacetyl)piperidine-4-carboxamide in lab experiments, including its potential toxicity and the need for expertise in organic chemistry for its synthesis.
Zukünftige Richtungen
There are several future directions for research on N-(naphthalen-1-yl)-1-(2-phenylacetyl)piperidine-4-carboxamide, including its potential therapeutic applications in neurological and psychiatric disorders, its effects on other neurotransmitter systems, and its potential as a tool for studying the sigma-1 receptor. Further research is needed to fully understand the biochemical and physiological effects of N-(naphthalen-1-yl)-1-(2-phenylacetyl)piperidine-4-carboxamide and its potential applications in scientific research.
In conclusion, N-(naphthalen-1-yl)-1-(2-phenylacetyl)piperidine-4-carboxamide is a chemical compound with potential applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. N-(naphthalen-1-yl)-1-(2-phenylacetyl)piperidine-4-carboxamide has the potential to be a valuable tool for studying the dopamine transporter and the sigma-1 receptor, and further research is needed to fully understand its potential applications in scientific research.
Synthesemethoden
N-(naphthalen-1-yl)-1-(2-phenylacetyl)piperidine-4-carboxamide can be synthesized through various methods, including the Friedel-Crafts acylation of naphthalene with phenylacetyl chloride, followed by the reaction of the resulting product with piperidine and subsequent carboxylation. Another method involves the reaction of naphthalene with 2-phenylacetonitrile, followed by reduction, acylation, and carboxylation. The synthesis of N-(naphthalen-1-yl)-1-(2-phenylacetyl)piperidine-4-carboxamide is a complex process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
N-(naphthalen-1-yl)-1-(2-phenylacetyl)piperidine-4-carboxamide has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to modulate the activity of the dopamine transporter, which is involved in the regulation of dopamine levels in the brain. N-(naphthalen-1-yl)-1-(2-phenylacetyl)piperidine-4-carboxamide has also been found to have affinity for the sigma-1 receptor, which is involved in various physiological functions, including pain perception, memory, and mood regulation.
Eigenschaften
IUPAC Name |
N-naphthalen-1-yl-1-(2-phenylacetyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O2/c27-23(17-18-7-2-1-3-8-18)26-15-13-20(14-16-26)24(28)25-22-12-6-10-19-9-4-5-11-21(19)22/h1-12,20H,13-17H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKMFKWDZHAKPOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=CC3=CC=CC=C32)C(=O)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenylacetyl-piperidine-4-carboxylic acid naphthalen-1-ylamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














